Gadopiclenol is a novel gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). It is characterized by its macrocyclic structure, which enhances its stability and relaxivity properties compared to older contrast agents. This compound is particularly noted for its high T1 relaxivity, making it effective in improving the contrast of images obtained during MRI procedures. Gadopiclenol has been developed to mitigate some of the safety concerns associated with gadolinium-based agents, such as nephrogenic systemic fibrosis, especially in patients with impaired renal function .
Gadopiclenol is classified as a macrocyclic gadolinium chelate. Its chemical formula is , and it has a molecular weight of approximately 970.1 g/mol. The compound was introduced as a safer alternative to linear gadolinium agents, which have been associated with higher risks of adverse effects . Gadopiclenol is specifically indicated for enhancing the visibility of vascular structures and lesions in MRI scans.
The synthesis of gadopiclenol involves several steps:
The synthesis process ensures that gadopiclenol maintains a stable structure that minimizes the risk of gadolinium release into the body.
Gadopiclenol's molecular structure features six asymmetric centers, allowing for the potential formation of 64 stereoisomers in solution. The compound's design focuses on maximizing its relaxivity while ensuring safety during administration . The structural representation can be summarized as follows:
Gadopiclenol's chemical behavior is characterized by its high kinetic inertness compared to other gadolinium-based agents. This property is crucial for its stability within biological systems. Studies have demonstrated that gadopiclenol maintains its integrity even in the presence of competitive ligands over extended periods .
Key reactions include:
The mechanism by which gadopiclenol enhances MRI imaging relies on its paramagnetic properties. When exposed to a magnetic field, gadopiclenol generates a magnetic moment that alters the relaxation times of nearby water protons:
The relaxivity values indicate that gadopiclenol has superior performance compared to many existing GBCAs, making it an effective choice for clinical applications.
Gadopiclenol exhibits several important physical and chemical properties:
Gadopiclenol is primarily used in medical imaging as a contrast agent for MRI scans. Its applications include:
Gadopiclenol’s design pivots on achieving a hydration number (q) of 2, a rarity among gadolinium-based contrast agents (GBCAs). Unlike conventional q = 1 agents (e.g., gadoterate, gadobutrol), gadopiclenol’s PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene) macrocycle provides a heptadentate framework that reserves two coordination sites for inner-sphere water molecules [1] [2]. This structural innovation directly amplifies proton relaxivity by ~50% compared to monohydrated analogs. Rigidification of the macrocycle via a heteroaromatic pyridine ring minimizes rotational freedom, slowing molecular tumbling (τR) and enhancing relaxivity (r1 = 12.2 mM−1·s−1 at 1.41 T) [2] [6].
Table 1: Relaxivity Comparison of Gadopiclenol vs. Standard GBCAs
GBCA | Hydration Number (q) | r1 (1.41 T, mM−1·s−1) | Molecular Structure |
---|---|---|---|
Gadopiclenol | 2 | 12.2 | Macrocyclic PCTA-deriv |
Gadoterate | 1 | 3.9 | Macrocyclic DOTA-deriv |
Gadobutrol | 1 | 4.1 | Macrocyclic DO3A-deriv |
Gadodiamide | 1 | 4.2 | Linear |
Kinetic inertness—resistance to Gd3+ release—was optimized through stereoselective modifications of the pyclen (pyridine-cyclen) backbone. Introducing three (2,3-dihydroxypropyl)amino pendant arms generated steric hindrance around gadolinium, shielding it from endogenous anions (e.g., phosphate, carbonate) [5] [9]. Acid dissociation studies (pH 1.2, 37°C) validated exceptional inertness: gadopiclenol’s dissociation half-life (t1/2 = 14.2 days) surpassed gadoterate (2.7 days) and gadobutrol (14.1 hours) [7]. This stability was further confirmed in human serum (37°C, 12 days), where Gd3+ release remained below 0.01% quantification limits [2] [5].
Table 2: Kinetic Inertness of Macrocyclic GBCAs Under Acidic Conditions
GBCA | Dissociation Half-life (pH 1.2, 37°C) | Log Ktherm | q |
---|---|---|---|
Gadopiclenol | 14.2 days | ~21.0* | 2 |
Gadoquatrane | 28.6 days | Not reported | 1 |
Gadoterate | 2.7 days | 25.6 | 1 |
Gadobutrol | 14.1 hours | 21.8 | 1 |
Gadoteridol | 2.2 hours | 17.1 | 1 |
Source: [5] [7]. *Estimated from structural analogs [8].
Achieving q = 2 required balancing water access with complex stability. Gadopiclenol’s amino polyol pendant arms serve dual roles: (1) optimizing steric bulk to prevent anion displacement of coordinated H2O, and (2) enhancing hydrophilicity to minimize protein binding [1] [2]. Luminescence decay studies of Eu3+-analogs confirmed q = 2 using the equation:$$q = 1.11 \left( \frac{1}{τ{H2O}} - \frac{1}{τ{D2O}} - 0.31 \right)$$where τH2O and τD2O are luminescence lifetimes in H2O and D2O [2] [5]. 17O NMR revealed a water residence time (τM) of ~60 ns, ideal for high-field relaxivity [2]. Critically, relaxivity remained stable across pH (4–10), temperatures (25–40°C), and ionic media—confirming resilience to physiological stressors [5] [6].
Computational studies elucidated gadopiclenol’s stability and water-exchange mechanisms. Density Functional Theory (DFT) simulations mapped the energy landscape for Gd3+–ligand binding, identifying a dissociative pathway for water exchange [10]. Molecular dynamics simulations quantified τR (rotational correlation time), revealing how the pyridine ring’s rigidity prolongs τR by 40% versus non-aromatic macrocycles [6] [10]. Nuclear Magnetic Relaxation Dispersion (NMRD) profiles further validated:
These models informed the synthesis of stereoisomers (RRR/SSS-enriched), where computational docking showed RRR configurations minimized steric clashes with endogenous anions [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7